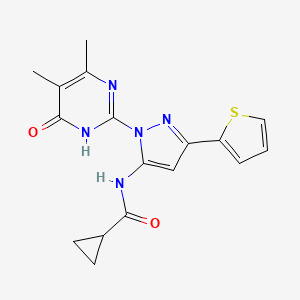
2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C14H23O, and it has a molecular weight of 207.339 .
Molecular Structure Analysis
The molecular structure of “2,6-Di-tert-butyl-4-methylpyrylium perchlorate” is characterized by its linear formula C14H23O . For a similar compound, “2,4-Ditert butyl phenol (2,4-DTBP)”, its structure was characterized as C14H22O through 1H NMR analysis .科学的研究の応用
Synthesis of Macrocyclic Ligand Systems
2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate: is utilized in the synthesis of macrocyclic ligand systems that bear phenolate pendent arms. These ligands are significant because they can form stable phenoxyl radicals found in some enzymatic active sites, such as photosystem II and galactose oxidase. The creation of these ligands aids in the stabilization of metal complexes and is crucial for the study of redox properties in biomimetic complexes .
Antioxidant Applications
This compound exhibits potent antioxidant properties, effectively suppressing oxidation and preventing material degradation. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds, enhancing the durability and endurance of materials like plastics, rubber, and polymers .
Antifungal and Anticancer Properties
The compound has been studied for its antifungal activity against pathogens like Botrytis cinerea. Additionally, its cytotoxic activity has been evaluated using MCF-7 cells, a breast carcinoma cell line, indicating its potential effectiveness against cancer cells. This opens up avenues for its use in cancer research as a novel therapeutic agent .
Bioactivity in Agricultural Applications
In agriculture, 2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate could be used as a biological control agent. Its bioactive properties may offer an environmentally friendly approach to disease management in crops, reducing the reliance on chemical fungicides and mitigating their associated environmental and health impacts .
Fuel Additive and Stabilizer
The compound is used as a fuel additive in the petroleum industry. It is also employed in hydraulic fluids, turbine and gear oils, and jet fuels. Its stabilizing properties are particularly beneficial in diethyl ether and tetrahydrofuran, preventing peroxide formation .
Synthesis of Silanaphthalene Derivatives
It serves as a base in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives. These derivatives are important in the development of new materials with potential applications in electronics and photonics .
Catalysis in Organic Synthesis
2,4-Di-tert-butyl-6-methylthiopyrylium perchlorate: is used in catalytic cycles, particularly in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives. This application is crucial in the field of organic synthesis, where it aids in the formation of complex organic molecules .
Stabilization of Organic Compounds
Lastly, the compound acts as a stabilizer for organic compounds, particularly in the presence of reactive species. This property is essential in the pharmaceutical industry, where the stability of drug compounds is of utmost importance .
特性
IUPAC Name |
2,4-ditert-butyl-6-methylthiopyrylium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23S.ClHO4/c1-10-8-11(13(2,3)4)9-12(15-10)14(5,6)7;2-1(3,4)5/h8-9H,1-7H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERRXFCVIXHOQK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[S+]1)C(C)(C)C)C(C)(C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)
![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)

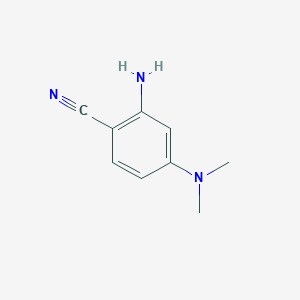

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2866037.png)
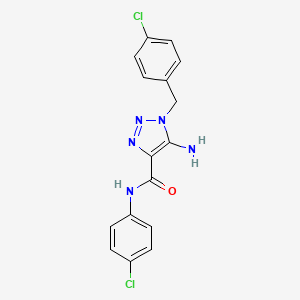
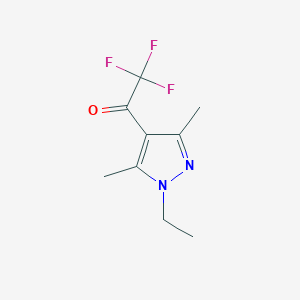
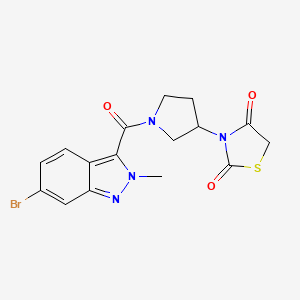
![N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866041.png)
![N-(3,4-dimethylphenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2866042.png)
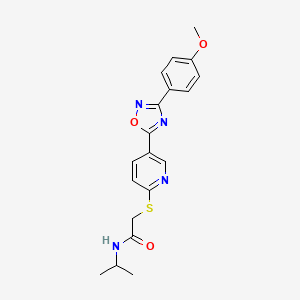
![N-(2H-1,3-benzodioxol-5-yl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2866044.png)
